molecular formula C9H8ClF6N B1433422 (S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 336105-44-3

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No. B1433422
CAS RN: 336105-44-3
M. Wt: 279.61 g/mol
InChI Key: KBJQMJLPMZXUCR-FJXQXJEOSA-N
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Description

The compound is a derivative of phenylhydrazine . Phenylhydrazine derivatives are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethyl Substituted 2-Aza-1,3-butadienes : The study by Burger et al. (1971) focused on synthesizing trifluoromethyl substituted 2-aza-1,3-butadienes, starting from N-alkylidene-2,2,2-trifluoro-1-trifluoromethyl-ethylamines. This synthesis involves bromination and 1,4-elimination in the presence of tertiary amines, highlighting a method to generate compounds with potential utility in material science and synthetic chemistry (Burger, Dirnsteiner, & Fehn, 1971).

Pharmacological Research

  • Vascular Actions of Calcimimetics : A study by Thakore & Ho (2011) explored the role of Ca2+-sensing receptors (CaR) versus Ca2+ influx through L-type Ca2+ channels in the vascular actions of calcimimetics, specifically cinacalcet, which is known to activate CaR in parathyroid glands. This research suggests potential implications in understanding and managing vascular tone, thus contributing to cardiovascular research (Thakore & Ho, 2011).

Antidepressant Activity

  • Antidepressant Activity of 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives : Yardley et al. (1990) investigated a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. This study contributes to the development of novel antidepressants, showcasing the chemical's role in synthesizing compounds with therapeutic potential (Yardley et al., 1990).

Corrosion Inhibition

  • Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors : Zhang et al. (2015) researched novel imidazoline derivatives, including those with trifluoromethyl groups, as corrosion inhibitors for mild steel in acidic solutions. Their findings provide insights into the compound's utility in protecting industrial materials, highlighting its significance beyond pharmacological applications (Zhang et al., 2015).

Photolysis and Photoaffinity Probes

  • Photolysis of 3-Aryl-3-(trifluoromethyl)diazirines : Platz et al. (1991) studied the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are of interest in the development of photoaffinity probes for biological research. The study discusses the implications of such reactions for the stability and utility of these probes in capturing molecular interactions (Platz et al., 1991).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with nitric oxide synthase (nos) enzymes . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

Related compounds have been shown to inhibit nos enzymes . This inhibition could potentially alter the production of nitric oxide, impacting various signaling pathways.

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJQMJLPMZXUCR-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS RN

336105-44-3
Record name Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336105-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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